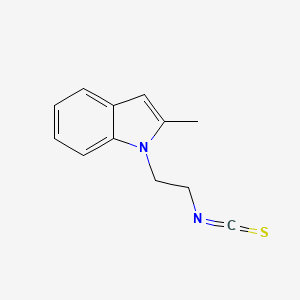1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole
CAS No.: 1105192-89-9
Cat. No.: VC2631847
Molecular Formula: C12H12N2S
Molecular Weight: 216.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105192-89-9 |
|---|---|
| Molecular Formula | C12H12N2S |
| Molecular Weight | 216.3 g/mol |
| IUPAC Name | 1-(2-isothiocyanatoethyl)-2-methylindole |
| Standard InChI | InChI=1S/C12H12N2S/c1-10-8-11-4-2-3-5-12(11)14(10)7-6-13-9-15/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | SZFWFSHKZQKIDJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N1CCN=C=S |
| Canonical SMILES | CC1=CC2=CC=CC=C2N1CCN=C=S |
Introduction
Chemical Identity and Structural Properties
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole represents a specialized member of the indole family, characterized by its distinct functional groups. The compound features the bicyclic indole scaffold, which consists of a benzene ring fused to a nitrogen-containing pyrrole ring, providing a stable aromatic system. The presence of a methyl group at the C-2 position and an isothiocyanatoethyl substituent at the nitrogen position creates a unique chemical entity with specific reactivity patterns and potential biological activities .
Basic Chemical Identification
The compound is identified by specific chemical parameters that define its molecular identity, as summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1105192-89-9 |
| Molecular Formula | C12H12N2S |
| Molecular Weight | 216.3 g/mol |
| IUPAC Name | 1-(2-isothiocyanatoethyl)-2-methylindole |
| Standard InChI | InChI=1S/C12H12N2S/c1-10-8-11-4-2-3-5-12(11)14(10)7-6-13-9-15/h2-5,8H,6-7H2,1H3 |
| Standard InChIKey | SZFWFSHKZQKIDJ-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC2=CC=CC=C2N1CCN=C=S |
Table 1: Chemical identification parameters of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole
Structural Features and Chemical Characteristics
The molecular structure of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole contains several key structural elements that contribute to its chemical behavior and potential biological activity:
-
Indole Core: A bicyclic heterocyclic system consisting of a benzene ring fused to a pyrrole ring, which provides aromatic stability and serves as a privileged structure in medicinal chemistry.
-
2-Methyl Substituent: A methyl group at the C-2 position of the indole, which can influence electronic properties and reactivity of the heterocyclic system. Research on related indoles indicates that this position is critical for biological activity .
-
N1-Ethyl Linker: A two-carbon chain attached to the nitrogen atom of the indole, providing spatial extension for the terminal functional group.
-
Isothiocyanate Group: The terminal -N=C=S group represents a reactive functional moiety known for its electrophilic character and ability to form covalent bonds with nucleophilic groups in biological systems, particularly with thiol and amino groups in proteins.
The presence of the isothiocyanate functionality is particularly significant as it introduces specific reactivity and potential biological interactions. This group is known to participate in nucleophilic addition reactions, making the compound potentially reactive toward biological nucleophiles such as cysteine residues in proteins .
Synthesis and Chemical Preparation
Synthesis of 2-Methyl-1H-indole Core
The 2-methyl-1H-indole core can be synthesized through various methods, including:
-
Fischer Indole Synthesis: This classical approach involves the reaction of phenylhydrazine with a methyl ketone (such as acetone or acetaldehyde) under acidic conditions. The reaction proceeds through hydrazone formation followed by -sigmatropic rearrangement and cyclization to form the indole ring with a methyl group at the C-2 position .
-
Microwave-Assisted Synthesis: Contemporary approaches utilize microwave irradiation to accelerate reactions and improve yields. Research has demonstrated that 2-methyl-1H-indole can be synthesized using catalytic systems containing Cu(II) and Pd(II) under microwave conditions, significantly reducing reaction times compared to conventional heating methods .
The optimization of reaction conditions for 2-methyl-1H-indole synthesis has been reported, with notable improvements in yield when transitioning from conventional oil bath heating to microwave-assisted methods:
| Entry | Solvent | Energy Input | Time (h) | Isolated Yields (%) |
|---|---|---|---|---|
| 1 | DMF | Conventional | 16 | 76 |
| 2 | DMF | Microwave | 0.5 | 93 |
| 3 | DMF | Microwave | 0.25 | 67 |
| 4 | DMF | Microwave* | 0.5 | 19 |
Table 2: Optimization of 2-methyl-1H-indole synthesis conditions
*Note: Entry 4 used reduced catalyst loading (5% mol Pd instead of 10% mol)
N-Functionalization with Isothiocyanatoethyl Group
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole contribute to its characterization and identification. Based on available data and structural analysis, the following properties can be outlined:
Physical Properties
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is expected to be a solid at ambient temperature, given the structural similarity to related indole derivatives. The compound would likely exhibit limited water solubility due to its predominantly hydrophobic structure but demonstrate better solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) .
Chemical Reactivity and Derivatization
Reactivity of Key Functional Groups
The chemical reactivity of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is primarily governed by its key functional groups:
Isothiocyanate Group Reactivity
The isothiocyanate (-N=C=S) group is highly electrophilic and readily undergoes nucleophilic addition reactions with various nucleophiles:
-
Reaction with Amines: Primary and secondary amines react with isothiocyanates to form thiourea derivatives.
-
Reaction with Thiols: Cysteine residues and other thiol-containing compounds react to form dithiocarbamate adducts.
-
Reaction with Alcohols: Under basic conditions, alcohols can react to form thiocarbamate derivatives.
These reactions are particularly relevant in biological systems, where the isothiocyanate group can form covalent adducts with nucleophilic amino acid residues in proteins .
Indole Ring Reactivity
The indole core exhibits characteristic reactivity patterns:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume